![molecular formula C11H24N2O B1374094 4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol CAS No. 1339644-48-2](/img/structure/B1374094.png)
4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol” is a synthetic compound. It has a molecular formula of C11H24N2O and a molecular weight of 200.32 g/mol .
Synthesis Analysis
This compound is synthesized by the reaction of 3-(2-Aminoethyl)piperidine and 4-chloro-1-butanol. Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of larger molecules with diverse properties and applications .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 318.6±17.0 °C, and its predicted density is 0.968±0.06 g/cm3 . Its pKa value is predicted to be 15.17±0.10 .Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
- Synthesis Methods : Research has explored various synthesis methods and pharmacological properties of derivatives of 4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol, such as trihexyphenidyl, biperiden, and others. These derivatives have significant implications in medicinal chemistry, particularly in the development of pharmacological agents (Vardanyan, 2018).
Medicinal Chemistry and Drug Development
- Antiviral Agents : this compound derivatives have been investigated for their potential as CCR5 antagonists in anti-HIV-1 agents. Structure-activity relationship studies have led to the discovery of potent CCR5 antagonists (Finke et al., 2001).
- Antipsychotic Drug Development : The compound has been studied for its role in the synthesis of butyrophenones, which have shown affinity for dopamine and serotonin receptors. This research is significant in developing new antipsychotic drugs (Raviña et al., 2000).
Chemical Synthesis and Molecular Studies
- Crystal Structure Analysis : Studies have been conducted on the crystal structures of related compounds, providing insights into the molecular geometry and intermolecular interactions essential for understanding the chemical behavior of these compounds (Kubicki & Codding, 2003).
- Chemical Synthesis : Researchers have developed new methods for synthesizing related compounds, highlighting their importance in medicinal chemistry (Smaliy et al., 2011).
Biochemical Applications
- Enzyme Inhibition Studies : The compound and its derivatives have been utilized in studies focusing on enzyme inhibition, contributing to the development of treatments for various medical conditions, such as breast cancer (Hartmann & Batzl, 1986).
Orientations Futures
Piperidine derivatives, including “4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Mode of Action
It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the complexity of biological systems, it’s likely that this compound influences multiple pathways, each with its own downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of 4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol’s action are currently unknown. These effects would be determined by the compound’s specific interactions with its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets .
This compound represents a fascinating area of study in the field of pharmacology .
Propriétés
IUPAC Name |
4-[3-(2-aminoethyl)piperidin-1-yl]butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c12-6-5-11-4-3-8-13(10-11)7-1-2-9-14/h11,14H,1-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOWQOZLXUDRMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCCO)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

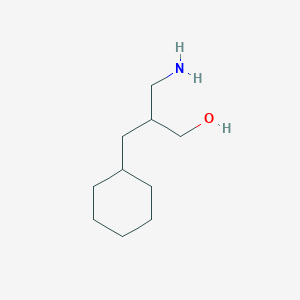
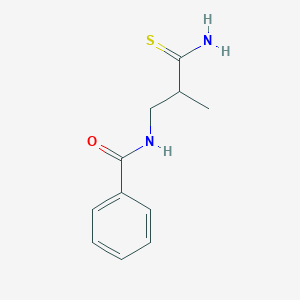
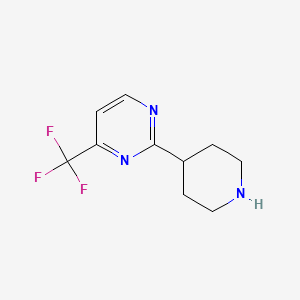


![1-[(2-Amino-6-fluorophenyl)methyl]-3-methyl-1,2-dihydropyridin-2-one](/img/structure/B1374022.png)
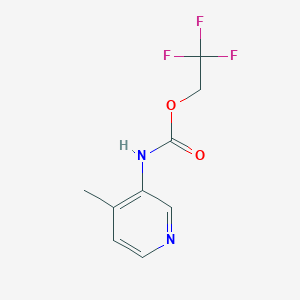
![[3-(Benzylamino)oxolan-3-yl]methanol](/img/structure/B1374024.png)
![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B1374025.png)
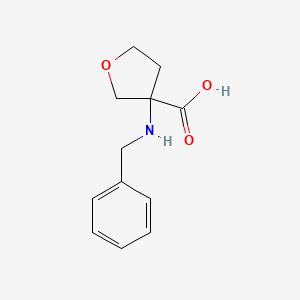

![1-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374029.png)
![1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374032.png)
